Janthitrem C

Description

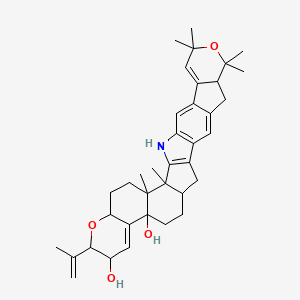

Janthitrem C is an indole-diterpenoid mycotoxin produced by Penicillium janthinellum. Its molecular formula is C₃₇H₄₇NO₄, with a molecular weight of 569.78 g/mol . Structurally, it features a complex polycyclic skeleton, including fused indole and terpene moieties, and lacks the 3-OH group present in janthitrem A . This compound is tremorgenic, causing sustained muscle tremors and neurological symptoms in livestock, such as "staggers syndrome" in cattle . It is unstable at 4°C, requiring storage at -80°C to minimize degradation .

Properties

CAS No. |

73561-91-8 |

|---|---|

Molecular Formula |

C37H47NO4 |

Molecular Weight |

569.8 g/mol |

IUPAC Name |

2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaene-9,12-diol |

InChI |

InChI=1S/C37H47NO4/c1-19(2)31-29(39)17-27-30(41-31)10-11-35(7)36(8)21(9-12-37(27,35)40)15-24-23-13-20-14-26-25(18-33(3,4)42-34(26,5)6)22(20)16-28(23)38-32(24)36/h13,16-18,21,26,29-31,38-40H,1,9-12,14-15H2,2-8H3 |

InChI Key |

HVLXXQDJGPKVMK-UHFFFAOYSA-N |

SMILES |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O |

Canonical SMILES |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Janthitrem C; |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction

Crude extracts are obtained using organic solvents:

Stabilization During Processing

This compound is highly unstable, requiring:

- Low-Temperature Storage : Extracts stored at –20°C under nitrogen to prevent oxidation.

- Light Avoidance : Amber glassware and dim lighting during handling to mitigate photodegradation.

Chromatographic Purification

Column Chromatography

Initial purification uses silica gel columns with gradient elution (hexane:ethyl acetate 9:1 to 1:1). This compound elutes in mid-polarity fractions, identified by thin-layer chromatography (Rf ≈ 0.4 in hexane:ethyl acetate 3:1).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm):

- Mobile Phase : Acetonitrile:water (70:30) isocratic flow (1.0 mL/min).

- Detection : UV absorbance at 280 nm, with this compound eluting at ~12.4 minutes.

Table 1. Chromatographic Parameters for this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) | |

| Mobile Phase | Acetonitrile:water (70:30) | |

| Retention Time | 12.4 minutes | |

| Detection Wavelength | 280 nm |

Structural Elucidation and Revised NMR Assignments

Early NMR assignments for this compound required revision due to misattributed signals. Key corrections include:

- C7 and C8 Stereochemistry : Redefined using nuclear Overhauser effect (NOE) correlations, confirming a trans-hydrindane moiety.

- Epoxide Configuration : The C11–C12 epoxide in related epoxyjanthitrems informed adjustments to this compound’s oxygenated substituents.

Table 2. Revised $$^{13}\text{C}$$ NMR Data for this compound (Acetone-$$d_6$$)

| Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C1 | 122.4 | CH | Indole C3 |

| C9 | 76.8 | CH | Epoxide-bearing |

| C13 | 35.2 | CH$$_2$$ | Hydrindane bridge |

| C27 | 21.1 | CH$$_3$$ | Isopropyl methyl |

Biosynthetic Pathways and Genetic Insights

The janthitrem biosynthetic gene cluster (jtm) in Epichloë spp. includes cytochrome P450 oxidases (e.g., JtmD) responsible for epoxidation and hydroxylation. Heterologous expression in Aspergillus oryzae confirmed JtmD’s role in constructing this compound’s epoxy ring.

Applications and Bioactivity

This compound exhibits tremorgenic effects in mammals and anti-insect activity, with potential agrochemical applications. Its structural similarity to lolitrems underscores its role in studying livestock staggers.

Chemical Reactions Analysis

Types of Reactions: Janthitrem C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Tremorgenic Effects:

Janthitrem C exhibits significant tremorgenic properties, which have been studied extensively in animal models. In a series of bioassays, this compound was shown to induce tremors in mice, similar to those caused by other related compounds like lolitrem B. The tremor response was dose-dependent, with effects observed at doses as low as 4 mg/kg .

Insecticidal Properties:

Research indicates that this compound possesses insecticidal activity against various larvae, particularly the porina (Wiseana cervinata). In laboratory settings, the compound reduced weight gain and food consumption in treated larvae, demonstrating its potential as a biopesticide .

Agricultural Applications

Pest Management:

The use of this compound in agriculture is primarily focused on its potential as a natural pesticide. Studies suggest that epoxy-janthitrems, including this compound, can provide superior protection against pasture insect pests. This is particularly relevant for crops like perennial ryegrass that are susceptible to pest infestations .

Endophyte Associations:

this compound is produced by Epichloë endophytes associated with certain grass species. These endophytes enhance plant resilience against herbivores and pests through the production of janthitrems. Understanding the genetic basis for this biosynthesis could lead to enhanced agricultural practices that utilize these natural compounds for pest management .

Pharmacological Research

Neuropharmacology:

The neurotoxic effects of this compound have implications for pharmacological research. The compound's ability to induce tremors provides a model for studying neurological disorders and the mechanisms of neurotoxicity. Investigations into the pathways affected by this compound could yield insights into therapeutic targets for conditions characterized by tremors or other motor dysfunctions .

Potential as a Cancer Therapeutic:

Emerging studies suggest that compounds derived from natural sources like this compound may offer new avenues for cancer treatment due to their unique biological activities. While direct applications in oncology are still under investigation, the search for less toxic and more effective cancer therapies is ongoing .

Case Study 1: Tremor Induction in Mice

A study evaluated the tremor-inducing effects of various janthitrems, including this compound. Mice were administered doses ranging from 4 to 8 mg/kg via intraperitoneal injection. Results indicated significant tremors at 4 mg/kg, peaking at 30 minutes post-administration and subsiding within 6 hours .

Case Study 2: Insect Bioassay

this compound was incorporated into artificial diets for porina larvae to assess its insecticidal properties. The study demonstrated reduced growth rates and food intake in larvae exposed to this compound compared to controls, highlighting its potential as a biopesticide in agricultural settings .

Mechanism of Action

Janthitrem C exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors observed in animals exposed to this compound. The compound also affects other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Janthitrems and Epoxyjanthitrems

- Janthitrem B: Shares the core indole-diterpenoid structure with Janthitrem C but differs in the presence of an 11,12-epoxy group, which enhances tremor severity and cytotoxicity (IC₅₀ = 37.6 μM against SKOV-3 cells) .

- Janthitrem A (11,12-Epoxyjanthitrem B) : Contains an epoxide group analogous to epoxyjanthitrems, inducing short-duration tremors in mice .

- Epoxyjanthitrems (e.g., Epoxyjanthitrem I) : Feature α-oriented substituents at C10 and a modified ring H, enabling sustained tremors akin to lolitrem B .

Lolitrems and Terpendoles

- Lolitrem B : Contains A/B rings critical for long-duration tremors. Unlike this compound, lolitrem B has a 13α-OH group and β-oriented C10 substituents .

- Terpendole C : Lacks A/B rings, resulting in only short-duration tremors .

Aflatrem and Shearinines

- Aflatrem : Produced by Aspergillus flavus, it induces rapid tremors but lacks sustained activity compared to lolitrem B .

- Shearinines : Structurally similar to janthitrems but feature an eight-membered keto-amide ring. Shearinine A exhibits insecticidal activity, differing from this compound’s tremorgenic focus .

Tremorgenic Activity and Structure-Activity Relationships (SAR)

- Critical Functional Groups: 13α-OH Group: Essential for tremorgenicity; all active indole-diterpenoids (e.g., this compound, lolitrem B) retain this group . C10 Stereochemistry: α-Oriented substituents (e.g., in epoxyjanthitrems) correlate with sustained tremors, while β-orientation (e.g., in P. janthinellum janthitrems) shortens tremor duration .

- Epoxide Groups : The 11,12-epoxy group in janthitrem B increases tremor severity compared to this compound .

Stability and Bioactivity

Biological Activity

Janthitrem C is a member of the janthitrem family, which are indole diterpenes produced by the fungus Penicillium janthinellum. These compounds have gained attention due to their biological activities, particularly their neurotoxic effects and potential applications in pest management and agriculture. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple rings and functional groups. It shares structural similarities with other janthitrems and indole diterpenes, which are known for their diverse biological activities. The molecular weight of this compound is approximately 569 g/mol, and its structure includes a tetracyclic indeno[1,2-b]indole core that is common among many biologically active compounds in this class .

Biological Activities

1. Neurotoxicity:

this compound exhibits significant neurotoxic effects, primarily characterized by tremorgenic activity. In animal models, it has been shown to induce tremors and other motor function disturbances. The tremor duration and intensity can vary depending on the dosage administered. For instance, Janthitrem B (a closely related compound) induced tremors lasting up to 6 hours at a dosage of 6 mg/kg . Similar effects are anticipated for this compound based on its structural properties.

2. Antipest Activity:

Research indicates that this compound and its derivatives may serve as biopesticides due to their ability to affect insect physiology. In studies involving porina larvae (Wiseana cervinata), epoxyjanthitrem I (structurally related to this compound) demonstrated a dose-dependent reduction in weight gain and feeding behavior . This suggests that this compound may also possess similar insecticidal properties.

3. Anticancer Potential:

Indole diterpenes, including those from the janthitrem family, have been investigated for their anticancer activities. Compounds derived from Penicillium species have shown efficacy against various cancer cell lines, indicating that this compound may warrant further investigation in this context .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of large-conductance calcium-activated potassium (BK) channels. Studies have shown that these channels play a crucial role in neuronal excitability and muscle contraction. The interaction with BK channels leads to altered neurotransmitter release and muscle coordination deficits, contributing to the observed tremorgenic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of janthitrems:

- Tremorgenicity Assessment: A study assessed the tremorgenic potential of various janthitrems, including Janthitrem B and analogs, using mouse models. The results indicated that structural modifications significantly impact the potency and duration of tremor induction .

- Insect Bioassays: Epoxyjanthitrem I was tested against porina larvae, resulting in significant weight reduction at concentrations as low as 100 ppm, highlighting its potential as a biopesticide .

- Cancer Cell Line Studies: Various indole diterpenes have been evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies suggest that derivatives of janthitrems could be developed into therapeutic agents .

Data Summary Table

| Compound | Molecular Weight | Tremor Duration | Dosage (mg/kg) | Biological Activity |

|---|---|---|---|---|

| This compound | 569 | TBD | TBD | Neurotoxic, potential anticancer properties |

| Janthitrem B | 585 | 6 hours | 6 | Tremorgenic |

| Epoxyjanthitrem I | TBD | TBD | TBD | Antipest activity against Wiseana cervinata |

Q & A

Q. What analytical methods are used for the quantitative detection of Janthitrem C in plant tissues?

To quantify this compound in plant matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Ion mass (m/z): Calibrated using this compound’s molecular formula (C₃₇H₄₇NO₄) and isotopic patterns .

- Retention time (RT): Optimized to separate this compound from co-eluting alkaloids (e.g., paxilline, lolitrem B) .

- Validation metrics: Limit of detection (LOD: 0.02 ng/mL), limit of quantification (LOQ: 0.05 ng/mL), accuracy (98–102%), and precision (RSD <5%) via spike-recovery experiments in perennial ryegrass tissues .

Q. How is the stereochemistry of this compound determined experimentally?

Stereochemical assignments rely on 2D NMR techniques :

- NOESY/ROESY: Identifies spatial proximity of protons (e.g., H9-H10 coupling constant of 9.4 Hz confirms axial-equatorial relationships in ring H) .

- HMBC correlations: Maps long-range C-H couplings (e.g., correlations between H9 and C27 validate substituent positions) .

- Comparative analysis: Cross-referencing with structurally related compounds (e.g., lolitriol acetate) resolves ambiguities in bridgehead configurations .

Q. What biosynthetic precursors and enzymatic pathways are implicated in this compound production?

this compound derives from the indole diterpene pathway :

- Precursors: Paxilline and β-paxitriol are radiolabeled intermediates, as shown in Penicillium janthinellum feeding studies .

- Key enzymes: Cytochrome P450 oxidases (e.g., PaxC) catalyze epoxidation and hydroxylation, while prenyltransferases modify the indole core .

- Isomerase activity: Converts α-paxitriol to β-paxitriol, a critical step in janthitrem biosynthesis .

Advanced Research Questions

Q. What are the key challenges in synthesizing the indeno[1,2-b]indole core of this compound?

Synthesis hurdles include:

- Stereoselective cyclization: Achieving the trans-hydrindane motif requires photochemical Nazarov reactions or Pd-catalyzed cascades to control ring fusion geometry .

- Functional group sensitivity: Epoxide and hydroxyl groups demand orthogonal protection (e.g., acetyl or TMS groups) during multi-step sequences .

- Scalability: Low yields (e.g., 2.5% over 12 steps) due to competing pathways (e.g., carbocation rearrangements in pinacol-like reactions) .

Q. How can researchers resolve contradictions in NMR assignments for this compound derivatives?

Strategies include:

- Dynamic NMR (DNMR): Detects slow conformational exchanges in flexible regions (e.g., ring H substituents) .

- Crystalline sponge X-ray: Resolves absolute configurations of microgram-scale samples for epoxyjanthitrems .

- Comparative HMBC: Aligns cross-peaks with janthitrem B and lolitrem B to validate quaternary carbon assignments .

Q. What experimental design considerations are critical for in vivo studies of this compound’s neurotoxicity?

- Model organisms: Mice (ICR strain) show dose-dependent tremors at 0.5–2.0 mg/kg; porina larvae assess anti-insect activity via weight loss assays .

- Dosage controls: Co-administer GABA antagonists (e.g., picrotoxin) to isolate receptor-specific effects .

- Endpoint metrics: Quantify tremor severity (e.g., tremorgenic score) and histopathology (e.g., cerebellar Purkinje cell degeneration) .

Q. How do structural modifications influence this compound’s bioactivity?

- Epoxide groups: Epoxyjanthitrem I (11,12-epoxide) exhibits 10-fold higher tremorgenic potency than this compound, emphasizing electrophilic reactivity .

- Acetylation: O-acetylation at C10 reduces solubility but enhances blood-brain barrier penetration in murine models .

- Methylation: Methyl substituents in ring A correlate with reduced anti-insect activity, suggesting steric hindrance at target sites .

Q. How can researchers validate this compound detection methods for complex matrices?

- Matrix-matched calibration: Spiked perennial ryegrass extracts account for ion suppression/enhancement in LC-MS .

- Interlaboratory validation: Cross-validate using HRMS (Orbitrap) and qTOF platforms to ensure reproducibility .

- Stability testing: Monitor degradation under UV light and varying pH to optimize storage conditions (e.g., -80°C in amber vials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.